3-(2-Thienyl)-1H-1,2,4-triazol-5-amine

Description

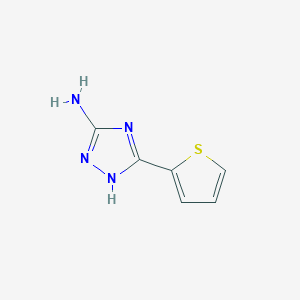

Structure

3D Structure

Properties

IUPAC Name |

5-thiophen-2-yl-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4S/c7-6-8-5(9-10-6)4-2-1-3-11-4/h1-3H,(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMLRXJVRTGHHIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10444951 | |

| Record name | 5-(Thiophen-2-yl)-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4922-99-0 | |

| Record name | 3-(Thien-2-yl)-1H-1,2,4-triazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4922-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Thiophen-2-yl)-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(thiophen-2-yl)-4H-1,2,4-triazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Derivatization of 3 2 Thienyl 1h 1,2,4 Triazol 5 Amine Analogs

Methodologies for the Construction of the 1,2,4-Triazole (B32235) Core with Thienyl Substitution

The formation of the 1,2,4-triazole ring appended to a thiophene (B33073) moiety can be achieved through several reliable synthetic routes. Key among these are methods involving the cyclization of thiophene-2-carbohydrazide (B147627) precursors and the condensation reactions of aminoguanidine (B1677879) derivatives.

Cyclization Reactions involving Thiophene-2-carbohydrazide Precursors

A prevalent method for synthesizing 5-substituted-1,2,4-triazole-3-thiones involves the use of carbohydrazide (B1668358) precursors. In the context of thienyl-substituted triazoles, thiophene-2-carbohydrazide is a key starting material. The general strategy involves the reaction of thiophene-2-carbohydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. This intermediate then undergoes cyclization under basic conditions to yield the desired 1,2,4-triazole ring.

For instance, the reaction of thiophene-2-carbohydrazide with various haloaryl isothiocyanates in ethanol (B145695) leads to the formation of N-aryl-2-(thiophene-2-carbonyl)hydrazine-1-carbothioamides. These intermediates are subsequently cyclized by heating in an aqueous sodium hydroxide (B78521) solution to produce 4-haloaryl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones. mdpi.comsemanticscholar.orgnih.gov This method is versatile, allowing for the introduction of various substituents on the triazole ring, depending on the choice of isothiocyanate. nih.gov

Table 1: Examples of Thienyl-1,2,4-triazole-3-thiones Synthesized from Thiophene-2-carbohydrazide

| Compound ID | Starting Carbohydrazide | Isothiocyanate | Final Product |

|---|---|---|---|

| 5a | Thiophene-2-carbohydrazide | 4-Fluorophenyl isothiocyanate | 4-(4-Fluorophenyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione |

| 5b | Thiophene-2-carbohydrazide | 2-Bromo-4-fluorophenyl isothiocyanate | 4-(2-Bromo-4-fluorophenyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione |

| 5c | 5-Bromothiophene-2-carbohydrazide | 3-Chlorophenyl isothiocyanate | 5-(5-Bromothiophen-2-yl)-4-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione |

Data sourced from: mdpi.com

Condensation and Cyclization with Aminoguanidine Derivatives

Aminoguanidine is a versatile reagent for the synthesis of 3-amino-1,2,4-triazoles. The classical approach involves the acylation of aminoguanidine followed by cyclization of the resulting intermediate with a base. at.ua When applied to the synthesis of thienyl-substituted triazoles, this method would typically involve the reaction of aminoguanidine with a thiophene-derived carboxylic acid or its derivative.

While direct acylation with aromatic acids can be sluggish, the use of acid chlorides or esters is more efficient. at.ua The condensation of aminoguanidine with various glyoxal (B1671930) derivatives is another route to produce substituted 3-amino-1,2,4-triazines, which are structurally related to the target triazoles. researchgate.net For the synthesis of 3-(2-thienyl)-1H-1,2,4-triazol-5-amine specifically, the reaction would proceed by condensing aminoguanidine with a suitable thiophene-containing precursor, such as thiophene-2-carboximidic acid ester or a related derivative, followed by cyclization.

Functionalization and Modification of the Amino Group and Triazole Ring

Once the 3-(2-thienyl)-1H-1,2,4-triazole core is established, further modifications can be made to the amino group and the triazole ring to generate a library of analogs. These modifications are crucial for exploring the structure-activity relationships of these compounds.

The amino group at the 5-position of the triazole ring is a common site for functionalization. It can undergo various reactions such as acylation, alkylation, and Schiff base formation. For example, 1,2,4-triazol-5-amines serve as building blocks for the synthesis of fused heterocyclic systems like 1,2,4-triazolo[1,5-a]pyrimidines and 1,2,4-triazolo[1,5-a] mdpi.comnih.govnih.govtriazines. nih.gov

The triazole ring itself, particularly the N-H protons, can also be a target for derivatization. For instance, in the case of 2,4-dihydro-3H-1,2,4-triazole-3-thiones, the nitrogen at the 2-position can be functionalized. A common reaction is the aminomethylation (Mannich reaction), where the triazole is treated with formaldehyde (B43269) and a secondary amine (such as piperidine, morpholine, or substituted piperazines) to yield N-Mannich bases. mdpi.com This reaction introduces a diverse range of substituents at the N-2 position of the triazole ring. mdpi.comsemanticscholar.orgnih.gov

Table 2: Examples of N-Mannich Bases Derived from Thienyl-1,2,4-triazole-3-thiones

| Starting Triazole | Secondary Amine | Product |

|---|---|---|

| 4-(4-Fluorophenyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (5a) | Piperidine | 2-(Piperidin-1-ylmethyl)-4-(4-fluorophenyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6a) |

| 4-(4-Fluorophenyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (5a) | Morpholine | 2-(Morpholin-4-ylmethyl)-4-(4-fluorophenyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6b) |

| 4-(2-Bromo-4-fluorophenyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (5b) | Thiomorpholine | 2-(Thiomorpholin-4-ylmethyl)-4-(2-bromo-4-fluorophenyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (7c) |

Data sourced from: mdpi.com

Exploration of Green Chemistry Principles in the Synthesis of 1,2,4-Triazole Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including 1,2,4-triazoles, to develop more environmentally benign and efficient processes. nih.gov These principles focus on aspects such as atom economy, use of safer solvents, and energy efficiency. nih.gov

In the synthesis of thienyl-1,2,4-triazole derivatives, several green chemistry approaches can be explored. The use of microwave irradiation has been shown to accelerate organic reactions, often leading to higher yields and shorter reaction times. researchgate.net For instance, the synthesis of carbohydrazide derivatives, which are precursors to triazoles, can be efficiently carried out using microwave irradiation. researchgate.net

Another green approach is the use of alternative energy sources and catalysts. Electrochemical synthesis, for example, offers a reagent-free method for intramolecular C-N cross-coupling reactions to form fused 1,2,4-triazoles under mild conditions. rsc.org This method is atom- and step-economical and avoids the use of metal catalysts and chemical oxidants. rsc.org The use of greener solvents, such as water or ethanol, and the development of solvent-free reaction conditions are also key aspects of green chemistry that can be applied to the synthesis of these compounds. mdpi.com For example, the use of ethanol as a solvent in the initial condensation step and water in the cyclization step for the synthesis of thienyl-1,2,4-triazole-3-thiones aligns with green chemistry principles. mdpi.commdpi.com

The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, can also contribute to a greener process by reducing waste and simplifying purification procedures. rsc.org

Computational Chemistry and Theoretical Studies on 3 2 Thienyl 1h 1,2,4 Triazol 5 Amine Systems

Density Functional Theory (DFT) for Electronic and Geometric Optimization

Density Functional Theory is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. zsmu.edu.ua It is widely used to optimize molecular geometries and predict a variety of chemical properties. The B3LYP (Becke's three-parameter hybrid functional using the LYP correlation functional) is a commonly employed functional for these types of calculations, often paired with basis sets like 6-31G(d,p) or cc-pVDZ. researchgate.netnih.gov

Geometric optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule. This provides key information on bond lengths, bond angles, and dihedral angles. For aromatic and heterocyclic systems like 3-(2-Thienyl)-1H-1,2,4-triazol-5-amine, these calculations reveal the planarity and conformational preferences of the molecule.

In a study of the analogous compound, 3-pyridin-2-yl-1H-1,2,4-triazol-5-amine, X-ray diffraction revealed a nearly planar geometry. nih.govnih.gov The dihedral angle, which measures the twist between the two rings, was found to be a mere 5.58 (7)°. nih.govnih.gov DFT calculations on similar structures confirm such planar arrangements. researchgate.net The amino group's geometry is also a key feature; in the pyridyl analog, the nitrogen atom of the amino group was found to have a pyramidal configuration. nih.govnih.gov Such computational and experimental results provide a foundational understanding of the molecule's three-dimensional structure.

Below is a table of representative structural parameters for 3-pyridin-2-yl-1H-1,2,4-triazol-5-amine, illustrating the type of data obtained from geometric optimization.

Table 1: Selected Geometric Parameters for the Analogous Compound 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine

| Parameter | Value | Reference |

|---|---|---|

| Dihedral Angle (Pyridine-Triazole) | 5.58 (7)° | nih.govnih.gov |

| Amino N Atom Deviation from Plane | 0.26 (2) Å | nih.gov |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's electronic properties and chemical reactivity. zsmu.edu.ua The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), is an indicator of the molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity. zsmu.edu.ua

In a computational study of (E)-N-((6-(thiophen-3-yl)pyridin-2-yl)methylene)-1H-1,2,4-triazol-3-amine, a related Schiff base containing both thiophene (B33073) and triazole moieties, DFT calculations were used to determine the HOMO and LUMO energies. ijcrt.org The analysis showed that the HOMO was primarily localized on the thiophene and pyridine (B92270) rings, while the LUMO was distributed across the entire molecule. ijcrt.org This distribution is critical for understanding charge transfer within the molecule.

Table 2: Representative Frontier Orbital Energies for a Related Thiophene-Triazole System

| Parameter | Energy (eV) | Reference |

|---|---|---|

| EHOMO | -6.12 | ijcrt.org |

| ELUMO | -1.58 | ijcrt.org |

| Energy Gap (ΔE) | 4.54 | ijcrt.org |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. ijcrt.org The MEP map uses a color scale to represent electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. ijcrt.org

For the thiophene-pyridine-triazole Schiff base, MEP analysis revealed that the most negative regions were located around the nitrogen atoms of the triazole and pyridine rings, indicating these are the primary sites for electrophilic interaction. ijcrt.org The hydrogen atoms of the amine group were identified as the most positive regions. ijcrt.org This type of analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding.

For various thiazole (B1198619) and triazole derivatives, NBO analysis has been used to quantify the stabilization energies arising from these interactions, confirming the stability conferred by delocalization within the heterocyclic systems. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited-state properties of molecules, making it particularly useful for predicting electronic absorption (UV-Vis) spectra. ijcrt.org The calculations yield information about absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions involved (e.g., π→π* or n→π*).

In the study of the related thiophene-pyridine-triazole Schiff base, TD-DFT calculations were used to interpret the experimental UV-Vis spectrum. ijcrt.org The results showed strong absorption bands corresponding to π→π* transitions within the conjugated aromatic systems and weaker bands attributed to n→π* transitions. ijcrt.org

Table 3: Example of Calculated Electronic Transitions for a Related Compound

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type | Reference |

|---|---|---|---|---|

| 320 | 0.45 | HOMO -> LUMO | π→π | ijcrt.org |

| 280 | 0.21 | HOMO-1 -> LUMO | π→π | ijcrt.org |

Theoretical Prediction of Spectroscopic Parameters (IR, NMR) and Comparison with Experimental Data

Computational methods are frequently used to predict spectroscopic data, which can then be compared with experimental results to confirm the structure of a synthesized compound. DFT calculations can predict infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts.

Calculated IR frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an appropriate factor to improve agreement with experimental spectra. researchgate.net This comparison helps in the assignment of vibrational modes to specific functional groups.

For NMR, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate chemical shifts (δ). researchgate.net Theoretical ¹H and ¹³C NMR spectra are then compared with experimental data to validate the molecular structure. Studies on various 1,2,4-triazole (B32235) derivatives have demonstrated a strong correlation between theoretically calculated and experimentally observed spectroscopic data. researchgate.netijcrt.orgurfu.ru

Table 4: Illustrative Comparison of Experimental and Calculated IR Frequencies for a Triazole Derivative

| Vibrational Mode | Experimental (cm⁻¹) | Calculated (cm⁻¹) | Reference |

|---|---|---|---|

| N-H stretch (amine) | 3350 | 3365 (scaled) | urfu.ru |

| C=N stretch (triazole) | 1621 | 1611 (scaled) | nih.gov |

| C-S stretch (thiophene) | ~700 | ~710 (scaled) | nih.gov |

Table 5: Illustrative Comparison of Experimental and Calculated ¹H NMR Shifts for a Triazole Derivative

| Proton | Experimental δ (ppm) | Calculated δ (ppm) | Reference |

|---|---|---|---|

| NH (triazole) | 12.67 | 12.75 | urfu.ru |

| NH₂ (amine) | 5.36 | 5.40 | urfu.ru |

| Aromatic-H | 7.14-7.76 | 7.10-7.80 | urfu.ru |

Investigation of Tautomeric Equilibria and Annular Isomerism in 3 2 Thienyl 1h 1,2,4 Triazol 5 Amine Architectures

Identification and Characterization of Prototropic Tautomers within the 1,2,4-Triazole (B32235) Ring System

Due to annular prototropic tautomerism, 3,5-disubstituted 1,2,4-triazoles like 3-(2-thienyl)-1H-1,2,4-triazol-5-amine can theoretically exist in three distinct tautomeric forms. nih.govnih.govnih.gov These forms arise from the migration of a proton to different nitrogen atoms within the heterocyclic ring. The position of this mobile proton dictates the specific tautomer.

The three possible prototropic tautomers for this architecture are:

This compound: In this isomer, the proton is located on the N1 atom of the triazole ring.

5-(2-Thienyl)-1H-1,2,4-triazol-3-amine: This form results from the proton migrating to the N2 atom, leading to an interchange of the substituent positions relative to the amino group.

5-(2-Thienyl)-4H-1,2,4-triazol-3-amine: Here, the proton resides on the N4 atom of the triazole ring.

The relative stability and prevalence of these tautomers are influenced by the electronic properties of the substituents on the triazole ring—in this case, the electron-donating amino group and the thienyl group. nih.govnih.gov Generally, in asymmetrically 3,5-disubstituted 1,2,4-triazoles, the tautomer with the more electron-donating group at the 5-position is often favored. nih.gov However, the interplay of electronic effects, steric hindrance, and solvation can lead to a complex equilibrium where multiple forms may coexist. nih.govnih.gov Studies on analogous compounds, such as those with phenyl or pyridinyl substituents, have shown that the 1H-tautomers are generally more stable than the 4H-tautomer. nih.govnih.govijsr.net

Spectroscopic and Crystallographic Evidence for Tautomeric Forms

The existence and structural details of different tautomers are experimentally verified using spectroscopic and crystallographic techniques. While specific data for the thienyl derivative is not extensively documented, analysis of closely related analogues provides significant insight.

X-ray crystallography offers definitive proof of tautomeric forms in the solid state. For instance, a study on 3-pyridin-2-yl-1H-1,2,4-triazol-5-amine revealed that it crystallizes exclusively as a single tautomer (the 3-pyridin-2-yl form). nih.gov In a surprising contrast, the analogue 3-phenyl-1H-1,2,4-triazol-5-amine was found to co-crystallize with its tautomer, 5-phenyl-1H-1,2,4-triazol-3-amine, in equal amounts within the same crystal lattice. nih.gov This discovery highlights that subtle changes in the substituent (phenyl vs. pyridinyl) can dramatically alter the tautomeric preference in the solid state. The crystallographic analysis of the phenyl-substituted analogue demonstrated measurable differences in bond lengths and planarity between the two co-crystallized tautomers, reflecting variations in π-electron delocalization. nih.gov

Below is a table summarizing the crystallographic data for these analogous compounds, which serves as a model for what could be expected for the thienyl derivative.

| Parameter | 3-Phenyl-1H-1,2,4-triazol-5-amine / 5-Phenyl-1H-1,2,4-triazol-3-amine nih.gov | 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine nih.gov |

| Formula | C₈H₈N₄ · C₈H₈N₄ | C₇H₇N₅ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 17.817 | 7.3863 |

| b (Å) | 5.0398 | 7.9096 |

| c (Å) | 18.637 | 13.2157 |

| β (°) ** | 113.573 | 91.832 |

| V (ų) ** | 1533.9 | 771.70 |

| Tautomers Observed | Two tautomers co-crystallized | One tautomer observed |

This table is generated based on published crystallographic data for analogous compounds.

In solution, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying tautomeric equilibria. nih.gov The interconversion between tautomers can lead to averaged signals or distinct sets of signals depending on the rate of exchange and the solvent used. For related N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, NMR studies in DMSO-d₆ allowed for the observation and quantification of the equilibrium between the 5-amino-1H and 3-amino-1H tautomers. nih.gov Infrared (IR) spectroscopy can also be informative, as the vibrational frequencies for C=N and N-H bonds differ between tautomeric forms. ijsr.netufv.br

Computational Modeling of Tautomeric Preferences and Energy Barriers

Theoretical and computational chemistry provides a powerful framework for investigating the relative stabilities of tautomers and the energy barriers associated with their interconversion. researchgate.net Quantum chemical calculations, particularly using Density Functional Theory (DFT), are widely employed to model the tautomeric equilibria of 1,2,4-triazole derivatives. researchgate.netearthlinepublishers.com

These computational studies can:

Calculate Relative Stabilities: By optimizing the geometry of each possible tautomer (3-(2-thienyl)-1H, 5-(2-thienyl)-1H, and 5-(2-thienyl)-4H) and calculating their ground-state energies, the most thermodynamically stable form can be predicted. researchgate.net These calculations often include considerations for solvent effects using models like the Polarizable Continuum Model (PCM). nih.gov

Determine Energy Barriers: Computational methods can map the potential energy surface for the proton transfer reaction, allowing for the calculation of the transition state energy. This provides the activation energy barrier for the interconversion between tautomers, offering insight into the kinetics of the equilibrium.

Analyze Electronic Structure: Calculations can reveal details about electron distribution, dipole moments, and molecular electrostatic potential for each tautomer, helping to explain the underlying electronic factors that govern their relative stabilities. researchgate.net

For various 3-amino-5-(het)aryl-1,2,4-triazoles, theoretical modeling has been used to assign the structures of the most stable tautomers by comparing calculated UV/Vis spectra with experimental data. researchgate.net Such studies consistently show that the relative energy of the tautomers is highly sensitive to the nature of the substituents on the triazole ring.

| Computational Analysis | Information Gained |

| Geometry Optimization | Provides the lowest energy structure and bond lengths/angles for each tautomer. |

| Relative Energy Calculation (ΔG) | Predicts the most stable tautomer and the equilibrium constant (KT) between forms. nih.gov |

| Transition State Search | Determines the energy barrier for interconversion, indicating how rapidly tautomers equilibrate. |

| Solvent Modeling (e.g., PCM) | Assesses the influence of the solvent on tautomeric preference and stability. nih.gov |

| NBO/HOMO-LUMO Analysis | Elucidates the electronic characteristics and reactivity of each tautomeric form. researchgate.net |

This table outlines the types of insights gained from the computational modeling of tautomeric systems.

By combining experimental evidence from analogues with targeted computational studies, a comprehensive understanding of the tautomeric landscape of this compound can be achieved.

Mechanisms of Action and in Vitro Biological Investigations of 3 2 Thienyl 1h 1,2,4 Triazol 5 Amine Derivatives

Antimicrobial Activity (In Vitro)

Derivatives of 3-(2-thienyl)-1H-1,2,4-triazol-5-amine have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and anti-mycobacterial effects. These properties are critical in the search for new agents to combat infectious diseases.

Antibacterial Spectrum and Efficacy against Gram-Positive and Gram-Negative Bacteria

A number of studies have highlighted the potential of this compound derivatives as antibacterial agents. For instance, certain novel 1,2,4-triazolo[1,5-a]pyrimidines have been synthesized and shown to possess narrow-spectrum activity, particularly against Enterococcus faecium. nih.gov Other research has focused on Schiff bases derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, which have exhibited strong antibacterial activity against Staphylococcus aureus. nih.gov

The introduction of different substituents on the triazole ring has been shown to significantly influence the antibacterial efficacy. For example, some synthesized 1,2,4-triazole-5-thione derivatives with bulky substitutions have shown promising activity against both Gram-positive and Gram-negative bacteria. crpsonline.com Similarly, certain 1,2,4-triazine (B1199460) and 1,2-diazepine derivatives have demonstrated significant antimicrobial activity. biointerfaceresearch.com

The following table summarizes the in vitro antibacterial activity of selected this compound derivatives against various bacterial strains.

| Derivative | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |

| 2-Arylamino-5-(2-thienyl)-1,2,4-triazolo[3,4-b] nih.govresearchgate.netresearchgate.netthiadiazoles | Moderately Active | Inactive | nih.gov |

| 3-Arylaminomethyl-5-(2-thienyl)-1,3,4-oxadiazoline-2-thiones | Active | Active | nih.gov |

| 3-(4-Substituted-1-piperazinylmethyl)-5-(2-thienyl)-1,3,4-oxadiazoline-2-thiones | Highly Active | Moderately Active | nih.gov |

| 4-(Substituted benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiols | Moderately to Good Activity | Moderately to Good Activity | connectjournals.com |

Antifungal Properties and Efficacy against Pathogenic Fungi

The antifungal potential of 1,2,4-triazole (B32235) derivatives is well-documented, with many commercially available antifungal drugs containing this heterocyclic core. ekb.eg Research into derivatives of this compound has revealed their efficacy against a range of pathogenic fungi.

Studies have shown that certain derivatives exhibit significant activity against fungi such as Candida albicans and Aspergillus niger. researchgate.netconnectjournals.com The mechanism of action for many triazole antifungals involves the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane. nih.gov The structure-activity relationship is a key area of investigation, with findings indicating that specific substitutions on the triazole ring can enhance antifungal potency. For example, some Schiff base derivatives have demonstrated strong antifungal effects against Microsporum gypseum. nih.gov However, it is noteworthy that in some studies, none of the synthesized compounds were found to be significantly active against Candida albicans. nih.gov

The table below presents a summary of the in vitro antifungal activity of various this compound derivatives.

| Derivative | Pathogenic Fungi | Activity | Reference |

| 3-(4-Substituted-1-piperazinylmethyl)-5-(2-thienyl)-1,3,4-oxadiazoline-2-thiones | Candida albicans | Marginal | nih.gov |

| 4-[{1-(substituted)methylidine}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazol | Aspergillus niger, Candida albicans | Significant | researchgate.net |

| 4-(Substituted benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiols | Candida albicans, Aspergillus niger | Good | connectjournals.com |

| Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | Microsporum gypseum | Strong | nih.gov |

Anti-mycobacterial Activity Evaluations (In Vitro)

Tuberculosis remains a significant global health challenge, necessitating the development of new anti-mycobacterial agents. Derivatives of 1,2,4-triazole have emerged as a promising class of compounds in this regard.

In vitro studies have demonstrated the potential of these compounds against Mycobacterium species. For instance, a series of 4-amino-1,2,4-triazole-5-thione analogues were synthesized and tested for their inhibitory activity against Mycobacterium bovis BCG, with some derivatives showing potent activity. nih.govresearchgate.net Further research on fused 1,2,4-triazole derivatives has also shown significant activity against Mycobacterium tuberculosis H37Rv. daneshyari.com The encouraging results from these in vitro evaluations suggest that 3-substituted 4-amino-1,2,4-triazole-5-thiones represent a valuable structural backbone for the development of more effective anti-mycobacterial drugs. nih.gov

The following table outlines the in vitro anti-mycobacterial activity of selected 1,2,4-triazole derivatives.

| Derivative | Mycobacterial Strain | MIC Value (µg/mL) | Reference |

| 4-Amino-3-(methyl)-1,2,4-triazole-5-thione | Mycobacterium bovis BCG | 31.25 | nih.govresearchgate.net |

| Fused pyrazolo[3',4':4,5]thiazolo[3,2-b] nih.govresearchgate.netnih.gov-triazole derivatives | Mycobacterium tuberculosis H37Rv | Active | daneshyari.com |

| Acetylene containing 2-(2-hydrazinyl)thiazole derivatives | Mycobacterium tuberculosis H37Rv | 50 - 100 | rsc.org |

Anticancer and Antiproliferative Potential (In Vitro)

The search for novel anticancer agents is a cornerstone of modern medicinal chemistry, and 1,2,4-triazole derivatives have shown considerable promise in this area.

Evaluation against Specific Cancer Cell Lines

A variety of this compound derivatives have been synthesized and evaluated for their in vitro cytotoxic effects against a panel of human cancer cell lines. These studies have often revealed potent antiproliferative activity.

For example, novel nih.govresearchgate.netnih.govtriazole derivatives have been tested against liver cancer (HepG2) and breast cancer (MCF-7) cell lines, with some compounds demonstrating promising anticancer activity with low IC50 values. researchgate.net Other studies have reported the synthesis of 1,2,4-triazole derivatives that show significant activity against cervical cancer (HeLa) and lung cancer (A549) cell lines. nih.gov The anticancer activity is often compared to standard chemotherapeutic drugs to assess the potential of these new compounds. researchgate.net Furthermore, certain Schiff bases of 1,2,4-triazole have shown effective anticancer activity against HEPG2, HCT-116, and MCF-7 cell lines. ekb.eg

The table below provides a summary of the in vitro anticancer activity of selected 1,2,4-triazole derivatives against various cancer cell lines.

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Substituted nih.govresearchgate.netnih.govtriazole analogues | HepG2 | 17.69 - 25.4 | researchgate.net |

| Substituted nih.govresearchgate.netnih.govtriazole analogues | MCF-7 | 17.69 - 27.09 | researchgate.net |

| 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones | HeLa | < 12 | nih.gov |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | SNB-75 (CNS Cancer) | PGI of 41.25% at 10⁻⁵ M | nih.gov |

| 5-Ene-thiazolo[3,2-b] nih.govresearchgate.netnih.govtriazole-6(5H)-ones | Leukemia cell lines | Cytotoxic at 10 µM | mdpi.com |

Exploration of Biochemical Pathways and Molecular Targets (e.g., Enzyme Inhibition, Tubulin Assembly)

Understanding the mechanism of action is crucial for the rational design of more effective anticancer drugs. Research into 1,2,4-triazole derivatives has identified several key molecular targets and biochemical pathways.

A significant body of evidence points to the inhibition of tubulin polymerization as a primary mechanism of action for many anticancer 1,2,4-triazole derivatives. nih.gov These compounds can bind to the colchicine (B1669291) site on tubulin, disrupting microtubule dynamics, which is essential for cell division, leading to cell cycle arrest and apoptosis. nih.govunityfvg.it The structural features of these derivatives play a critical role in their ability to inhibit tubulin assembly. nih.govmdpi.com

In addition to targeting tubulin, enzyme inhibition is another important mechanism. Triazole-derived compounds have been shown to be effective inhibitors of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and α-glucosidase. nih.govisp.edu.pk Some derivatives have also been investigated as potential inhibitors of enzymes like aromatase, which is a target in the treatment of estrogen-dependent breast cancer. nih.gov The ability of these compounds to interact with and inhibit specific enzymes highlights their potential as targeted cancer therapies.

Antioxidant Activity (In Vitro)

Derivatives of this compound have been the subject of numerous in vitro investigations to determine their antioxidant potential. These studies commonly employ assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay, and the cupric reducing antioxidant capacity (CUPRAC) test to quantify the ability of these compounds to neutralize free radicals.

Research has shown that compounds incorporating the thiophene (B33073) and 1,2,4-triazole rings can exhibit significant antioxidant effects. For instance, a study on triheterocyclic compounds containing these moieties alongside a benzimidazole (B57391) ring identified several potent derivatives. One carbothioamide derivative, in particular, demonstrated a high DPPH radical scavenging activity with a half-maximal scavenging concentration (SC₅₀) value of 9.89 ± 0.07 µg/mL. researchgate.netjapsonline.com In the same study, a nitrogen-containing carbothioamide derivative proved to be a more effective scavenger in the ABTS assay than the standard antioxidants, ascorbic acid and Trolox®. researchgate.netjapsonline.com

Further investigations into 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol and its derivatives revealed notable antiradical activity against DPPH. The parent compound, 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, was identified as the most active in one study, exhibiting an 88.89% antiradical effect at a concentration of 1 × 10⁻³ M, an activity level comparable to that of ascorbic acid. researchgate.net Other studies have also highlighted the high DPPH free radical scavenging efficiency of 4-substituted-5-(2-thienyl)-1,2,4-triazole-3-thiones, with some derivatives surpassing the activity of standards like ascorbic acid. nih.gov

The antioxidant capacity is not limited to a single mechanism. Besides radical scavenging, some 1,2,4-triazole derivatives substituted with phenol (B47542) or pyridine (B92270) groups have demonstrated considerable reducing power, indicating their ability to donate electrons. japsonline.comscispace.com One such derivative, 2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol, showed both high total antioxidant activity and potent scavenging of ABTS and DPPH radicals, with IC₅₀ values of 4.59 ± 4.19 µg/mL and 7.12 ± 2.32 µg/mL, respectively. scispace.com

The collective data from these in vitro assays underscore the potential of thienyl-1,2,4-triazole scaffolds as a promising foundation for the development of novel antioxidant agents.

| Compound Structure/Class | Assay | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Carbothioamide derivative with benzimidazole, thiophene, and 1,2,4-triazole rings | DPPH | SC₅₀ | 9.89 ± 0.07 µg/mL | researchgate.netjapsonline.com |

| Nitrogen-containing carbothioamide derivative | ABTS | Scavenging Activity | Higher than Ascorbic Acid & Trolox® | researchgate.netjapsonline.com |

| 4-Amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol | DPPH | % Inhibition | 88.89% at 1 × 10⁻³ M | researchgate.net |

| 2-(5-Mercapto-4H-1,2,4-triazol-3-yl)phenol | ABTS | IC₅₀ | 4.59 ± 4.19 µg/mL | scispace.com |

| 2-(5-Mercapto-4H-1,2,4-triazol-3-yl)phenol | DPPH | IC₅₀ | 7.12 ± 2.32 µg/mL | scispace.com |

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

The biological efficacy of this compound derivatives is profoundly influenced by their structural characteristics. Structure-activity relationship (SAR) studies aim to decipher the link between specific molecular features and their resulting antioxidant activity, providing a roadmap for the rational design of more potent compounds.

The thiophene ring is a key pharmacophore in many biologically active compounds. researchgate.net Its position and substitution on the 1,2,4-triazole core are critical determinants of antioxidant activity. While many successful antioxidant compounds feature a 2-thienyl moiety attached to the C5 position of the triazole ring, comprehensive SAR studies directly comparing the antioxidant effects of 2-thienyl versus 3-thienyl substitution are not extensively detailed in the available literature. nih.gov

Similarly, research focusing on the systematic chemical modification of the thienyl ring itself—for example, by introducing various electron-donating or electron-withdrawing groups onto the thiophene—and the resulting impact on antioxidant activity is limited. One study on the antibacterial activity of related compounds noted that the addition of a bromine atom to the thiophene ring did not significantly alter the biological effect, though this does not directly correlate to antioxidant potential. mdpi.com The general principle that electron-donating groups tend to increase antioxidant activity suggests that such substitutions on the thienyl ring could be a fruitful area for future investigation. nih.govscispace.com

The substitution pattern on the 1,2,4-triazole ring itself, particularly the presence and nature of an amino group, plays a pivotal role in the antioxidant capacity of these derivatives.

A free amino group, especially at the N4 position of the triazole nucleus, has been shown to be crucial for significant antioxidant activity. zsmu.edu.ua Studies on 4-amino-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thioles demonstrated that the 4-amino derivative possessed the most pronounced antioxidant effect. zsmu.edu.ua The introduction of small alkyl groups like methyl or ethyl at the N4 position was found to be detrimental to the activity, whereas a phenyl substituent at this position led to a significant increase in antioxidant action. zsmu.edu.ua

Modification of the amino group can modulate the activity. For instance, in a series of 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives, the parent compound with an unsubstituted 4-amino group was the most potent. researchgate.net The introduction of a 2-hydroxybenzylidene radical to the 4-amino group maintained high antiradical effects, while a 4-fluorobenzylidene radical resulted in a slight decrease in activity. researchgate.net

Emerging Research Applications and Future Perspectives for 3 2 Thienyl 1h 1,2,4 Triazol 5 Amine Compounds

Role as Versatile Building Blocks for Fused Heterocyclic Systems

The 3-(2-thienyl)-1H-1,2,4-triazol-5-amine molecule is a valuable synthon for the construction of fused heterocyclic systems. The presence of an amino group and reactive nitrogen atoms within the triazole ring allows for various cyclocondensation reactions, leading to the formation of novel polycyclic structures. These fused systems are of great interest due to their diverse biological activities and material properties.

Researchers have demonstrated that 1,2,4-triazol-5-amines are effective precursors for synthesizing fused heterocycles such as 1,2,4-triazolo[1,5-a]pyrimidines and 1,2,4-triazolo[1,5-a] researchgate.netresearchgate.netresearchgate.nettriazines. nih.gov The general strategy involves the reaction of the amino group of the triazole with bifunctional electrophiles, leading to ring closure and the formation of a new fused ring. For instance, condensation reactions with β-ketoesters or dicarbonyl compounds can yield triazolopyrimidines, a class of compounds known for its isosteric relationship with purines. nih.gov

The synthetic utility extends to the creation of more complex systems like researchgate.netcrossref.orgsemanticscholar.orgtriazolo researchgate.netresearchgate.netthiazinoquinolines. researchgate.netcrossref.org While these specific examples may start from 1,2,4-triazole-5-thiols, the underlying principle of using the triazole core as a foundation for annulation reactions is a key concept. The amino group in this compound serves a similar role as a nucleophilic handle for building these elaborate molecular architectures. The condensation of aminotriazoles with compounds containing active methylene (B1212753) groups is a powerful method for creating triazolo[4,5-b]pyridines. researchgate.netnuph.edu.ua

The following table summarizes representative fused heterocyclic systems that can be synthesized from aminotriazole precursors, highlighting the versatility of this chemical class as a building block.

| Starting Material Class | Reagent Type | Resulting Fused System | Reference |

| 1,2,4-Triazol-5-amines | β-Dicarbonyl compounds | 1,2,4-Triazolo[1,5-a]pyrimidines | nih.govnih.gov |

| 1,2,4-Triazol-5-amines | Methylene active compounds | Triazolo[4,5-b]pyridines | researchgate.netnuph.edu.ua |

| 1,2,4-Triazole-5-thiols | 2-Chloro-3-chloromethylquinoline | researchgate.netcrossref.orgsemanticscholar.orgTriazolo researchgate.netresearchgate.netthiazinoquinolines | researchgate.net |

| 4,5-Diamino-1,2,3-triazoles | 1,2-Dicarbonyl compounds | 1,2,3-Triazolo[4,5-b]pyrazines | nih.gov |

Potential in Designing Advanced Materials, including Nonlinear Optical Materials

The structural characteristics of this compound make it a promising candidate for the development of advanced materials, particularly those with nonlinear optical (NLO) properties. NLO materials are crucial for applications in telecommunications, optical computing, and laser technology. researchgate.net Organic molecules can exhibit significant NLO responses if they possess a large difference in electron density between their ground and excited states, often achieved with a combination of electron-donating and electron-accepting groups connected by a π-conjugated system.

The this compound scaffold incorporates several features conducive to NLO activity:

Thiophene (B33073) Ring: The sulfur-containing thiophene ring is an excellent π-electron donor.

1,2,4-Triazole (B32235) Core: The triazole ring can act as a π-electron bridge or, depending on substitution, as an electron-accepting unit.

Amino Group: The amino group is a strong electron-donating substituent.

This inherent donor-π-acceptor (D-π-A) potential can be further enhanced through chemical modification. For example, introducing strong electron-withdrawing groups (like a nitro group) onto the thiophene or another part of the molecule could significantly increase the molecular hyperpolarizability, a key parameter for NLO activity. Studies on other triazole derivatives, such as 4-amino-5-(4-nitrophenyl)-1,2,4-triazole-3-thione, have confirmed that this class of compounds can possess significant third-order NLO properties, including nonlinear absorption and refraction. researchgate.net The combination of the thienyl moiety, known to be a component in various NLO-active chromophores, with the triazole core suggests a strong potential for creating novel and efficient NLO materials. researchgate.net

Integration of Computational and Experimental Approaches in Drug Discovery Pipelines

Modern drug discovery heavily relies on the synergy between computational modeling and experimental synthesis and testing. The this compound scaffold is well-suited for such integrated pipelines. Computational methods, including in silico docking and ADME (absorption, distribution, metabolism, and excretion) predictions, allow for the rational design of new derivatives with a higher probability of biological activity and favorable pharmacokinetic profiles. nih.gov

The process typically follows these steps:

Target Identification: A biological target, such as an enzyme or receptor implicated in a disease, is chosen.

In Silico Screening: A virtual library of derivatives based on the this compound core is created. These virtual compounds are then docked into the active site of the target protein to predict their binding affinity and interaction modes. nih.gov

Rational Design: Based on the docking results, molecules with the best predicted binding energies and interactions are selected. Further computational analysis may be performed to predict their ADME properties, minimizing the risk of late-stage failure due to poor drug-likeness.

Chemical Synthesis: The most promising candidates identified through computational work are then synthesized in the laboratory. The versatility of the aminotriazole core allows for the efficient creation of these targeted molecules. researchgate.net

In Vitro and In Vivo Testing: The synthesized compounds are experimentally tested for their biological activity against the target and in cell-based or whole-organism models to validate the computational predictions.

This integrated approach accelerates the drug discovery process, reduces costs, and enhances the success rate of identifying new therapeutic agents. Triazole-based compounds have been successfully designed using these methods as potential anticancer agents by targeting proteins like VEGFR-2. nih.gov

Future Directions in the Rational Design and Synthesis of Novel Bioactive Heterocycles

The future for heterocycles derived from this compound is bright, with numerous avenues for exploration in medicinal chemistry and materials science. Rational design will continue to be a cornerstone of this research.

Key future directions include:

Target-Specific Inhibitors: By leveraging computational tools, derivatives can be precisely designed to inhibit specific enzymes or receptors. For example, the 1,2,4-triazolo[1,5-a]pyrimidine scaffold, accessible from aminotriazoles, has been used to develop potent tubulin polymerization inhibitors for cancer therapy. nih.gov Similar strategies can be applied to design inhibitors for kinases, proteases, or other targets relevant to various diseases.

Bioisosteric Replacement: The triazolopyrimidine ring system is a well-known bioisostere of the naturally occurring purine (B94841) ring. nih.gov This principle can be exploited to design novel antagonists or agonists for purinergic receptors or inhibitors for enzymes that process purine substrates.

Development of Antimicrobial Agents: The 1,2,4-triazole nucleus is a core component of several successful antifungal drugs. Future research can focus on synthesizing new thienyl-triazole derivatives and testing them against a broad spectrum of bacterial and fungal pathogens to address the growing problem of antimicrobial resistance.

Exploration of Novel Fused Systems: The synthetic versatility of the aminotriazole core is far from fully exploited. The design and synthesis of entirely new fused heterocyclic systems built upon this scaffold could lead to the discovery of molecules with unprecedented biological activities or material properties. researchgate.net For example, creating larger, more complex polycyclic structures could yield compounds with unique photophysical properties suitable for use as fluorescent probes or in organic electronics.

The continued exploration of the chemistry of this compound and its derivatives, guided by rational design principles and integrated computational-experimental workflows, promises to deliver a new generation of valuable bioactive compounds and advanced materials.

Q & A

Q. What are the standard synthetic routes for 3-(2-Thienyl)-1H-1,2,4-triazol-5-amine, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, analogous triazole derivatives are synthesized by reacting thiol-containing intermediates (e.g., 1H-1,2,4-triazol-5-thiol) with halogenated aromatic compounds (e.g., 2-thienyl chloride) under basic conditions (e.g., NaOH/K₂CO₃). Microwave-assisted synthesis can enhance reaction efficiency, reducing time and improving yields (e.g., 75% yield for similar compounds) . Solvent choice (e.g., ethanol or DMF) and temperature (60–100°C) are critical for optimizing regioselectivity and purity.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR : ¹H and ¹³C NMR identify substituent positions and tautomeric forms (e.g., distinguishing between 3- and 5-substituted triazoles).

- X-ray crystallography : Programs like SHELX (SHELXL/SHELXS) resolve crystal structures, revealing planarity of the triazole ring and dihedral angles with aromatic groups (e.g., 2.3° in similar derivatives) .

- IR spectroscopy : Confirms functional groups (e.g., N–H stretches at ~3300 cm⁻¹ for amines).

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental design?

Methodological Answer: Solubility in aqueous buffers (e.g., ~18.1 µg/mL at pH 7.4 for a fluorobenzyl analog) guides solvent selection for biological assays . Stability tests under varying pH (2–12) and temperatures (4–40°C) are recommended. Triazoles are generally stable but may oxidize in acidic conditions; antioxidants like BHT are often added during storage.

Q. How is the compound screened for biological activity, such as antimicrobial effects?

Methodological Answer:

- In vitro assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution.

- Enzyme inhibition : Kinetic assays (e.g., ketol-acid reductoisomerase inhibition) quantify IC₅₀ values .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) ensure selectivity.

Advanced Research Questions

Q. How does annular tautomerism in the triazole ring affect reactivity and binding to biological targets?

Methodological Answer: Tautomerism between 3- and 5-substituted forms (e.g., 3-phenyl vs. 5-phenyl) alters electronic distribution. X-ray studies show planar tautomers (e.g., 3-phenyl) exhibit stronger π-electron delocalization, enhancing interactions with hydrophobic enzyme pockets. Computational modeling (DFT) calculates tautomer energy differences (e.g., ΔG < 2 kcal/mol) to predict dominant forms .

Q. What computational strategies predict the electronic properties of derivatives for targeted applications?

Methodological Answer:

- DFT/Gaussian : Calculate HOMO-LUMO gaps, electrostatic potentials, and Fukui indices to design electron-deficient triazoles for charge-transfer complexes.

- Molecular docking : AutoDock/Vina models interactions with targets (e.g., fungal CYP51 for antifungal activity).

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. How can structural modifications enhance thermal stability for applications in energetic materials?

Methodological Answer: Introducing electron-withdrawing groups (e.g., nitro, azido) increases density (1.57–1.79 g/cm³) and detonation velocity (8,159–9,409 m/s). Salts with nitrogen-rich cations (e.g., triaminoguanidinium) improve thermal stability (Tₐ > 200°C) and reduce sensitivity .

Q. What crystallographic insights explain contradictory activity data in structurally similar triazoles?

Methodological Answer: Crystal packing (e.g., hydrogen-bonding networks) influences bioavailability. For example, a 30.8° dihedral angle in a tautomer reduces planarity, lowering membrane permeability . Pair X-ray data with solubility assays to resolve discrepancies in IC₅₀ values.

Q. How are structure-activity relationship (SAR) studies designed to optimize antimicrobial potency?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.